molecular formula C10H11Cl2NO3S B12511738 1-(2,4-Dichlorobenzenesulfonyl)pyrrolidin-3-ol

1-(2,4-Dichlorobenzenesulfonyl)pyrrolidin-3-ol

Cat. No.: B12511738
M. Wt: 296.17 g/mol
InChI Key: ARBNZEUQGBOYNU-UHFFFAOYSA-N
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Description

®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a sulfonyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative, such as 2,4-dichlorobenzenesulfonyl chloride.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using an oxidizing agent like osmium tetroxide or a similar reagent.

Industrial Production Methods

Industrial production methods for ®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired enantiomer in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or Dess-Martin periodinane can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.

    1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological properties.

    1-((2,4-Dichlorophenyl)sulfonyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both sulfonyl and hydroxyl groups

Properties

Molecular Formula

C10H11Cl2NO3S

Molecular Weight

296.17 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylpyrrolidin-3-ol

InChI

InChI=1S/C10H11Cl2NO3S/c11-7-1-2-10(9(12)5-7)17(15,16)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2

InChI Key

ARBNZEUQGBOYNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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